molecular formula C35H56O14 B1236996 Chalcomycin CAS No. 20283-48-1

Chalcomycin

Cat. No. B1236996
CAS RN: 20283-48-1
M. Wt: 700.8 g/mol
InChI Key: KLGADJPDTCIJLO-JASOSIDASA-N
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Description

Chalcomycin is a fermentation product of a culture of Streptomyces, now regarded as a new strain of Streptomyces bikiniensis . This organism differs from the description of S. bikiniensis given by Johnstone and Waksman (1948) in that it produces chalcomycin .


Synthesis Analysis

The gerGTII gene was previously characterized as a chalcosyltransferase gene involved in the biosynthesis of dihydochalcomycin . The glycosyltransferase gerGTI was identified as a deoxyallosyltransferase required for the glycosylation of D-mycinose sugar .


Molecular Structure Analysis

Chalcomycin is a 16-membered macrolide antibacterial, originally isolated from Streptomyces . The structures of dihydrochalcomycin, chalcomycin, and chalcomycin E were elucidated by detailed spectroscopic and X-ray crystallographic analysis .


Chemical Reactions Analysis

Chalcomycin and its derivatives have shown activities against Staphylococcus aureus with minimal inhibitory concentrations (MICs) of 32 µg/mL and 4 µg/mL, respectively . The fact that chalcomycin showed stronger activity against S. aureus than its derivatives indicated that the epoxy unit was important for antimicrobial activity .


Physical And Chemical Properties Analysis

Chalcomycin is a natural product or derivative with a molecular weight of 700.81 . It has 14 hydrogen bond acceptors, 3 hydrogen bond donors, and 8 rotatable bonds . Its topological polar surface area is 181.2 .

Scientific Research Applications

Antimicrobial Activity Against Staphylococcus aureus

Chalcomycin has been shown to exhibit significant activity against Staphylococcus aureus, with minimal inhibitory concentrations (MICs) indicating its potential as an effective antibacterial agent . This application is particularly relevant in the context of increasing antibiotic resistance, positioning chalcomycin as a candidate for new antibiotic development.

Efficacy Against Escherichia coli

Research indicates that chalcomycin also has activity against Escherichia coli, a common bacterium responsible for various infections . Its efficacy in this area could lead to the development of treatments for illnesses ranging from urinary tract infections to more severe intestinal diseases.

Candida albicans Inhibition

Chalcomycin’s applications extend to antifungal properties, particularly against Candida albicans, a fungus that causes yeast infections . Its ability to inhibit the growth of this pathogen underscores its potential in treating fungal infections.

Activity Against Aspergillus niger

Aspergillus niger is another fungus against which chalcomycin has shown inhibitory activity . This application is significant for addressing fungal infections that can lead to serious health complications, especially in immunocompromised individuals.

Structural Analysis for Drug Design

The detailed spectroscopic and X-ray crystallographic analysis of chalcomycin provides valuable insights for the structural design of new drugs . Understanding its structure-activity relationship is crucial for synthesizing novel compounds with enhanced antimicrobial properties.

Marine-Derived Streptomyces Research

Chalcomycin is isolated from marine-derived Streptomyces species, which opens up avenues for exploring marine microorganisms as sources of new antibiotics . The study of these organisms can lead to the discovery of other potent antimicrobial agents.

Comparative Studies with Other Macrolides

Chalcomycin’s structure and activity can be compared with other macrolides to understand the diversity in their antimicrobial mechanisms . Such comparative studies are essential for the development of macrolide antibiotics with different spectrums of activity.

Potential Treatment for Resistant Pathogens

Given its potent antimicrobial activity, chalcomycin could be explored as a treatment option for pathogens resistant to current antibiotics . This is a critical area of research in the face of the global challenge posed by antibiotic-resistant bacteria.

Mechanism of Action

Target of Action

Chalcomycin is primarily active against certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of Chalcomycin as low as 0.4 µg/ml .

Mode of Action

It is known that the antistaphylococcal potency of chalcomycin can be decreased by prior exposure of this compound to ethylene oxide . This suggests that groups essential for its antibacterial properties are susceptible to alkylation .

Biochemical Pathways

It is known that chalcomycin is a fermentation product of a culture ofStreptomyces bikiniensis . This organism produces Chalcomycin and has oblong spores .

Pharmacokinetics

It is known that chalcomycin is slightly soluble in water (to approximately 7 mg/ml), but more concentrated solutions can be prepared by dissolving the antibiotic in methanol or ethanol and diluting with water to 5-10% alcohol .

Result of Action

The result of Chalcomycin’s action is the inhibition of certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of Chalcomycin as low as 0.4 µg/ml .

Action Environment

The action of Chalcomycin is influenced by the environment in which it is used. For instance, Chalcomycin is a fermentation product of a culture of Streptomyces bikiniensis , suggesting that the production of Chalcomycin may be influenced by the conditions under which this organism is cultured. Furthermore, the solubility of Chalcomycin in water and alcohol suggests that the bioavailability and efficacy of this antibiotic may be influenced by the solvent in which it is dissolved .

Safety and Hazards

When handling chalcomycin, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Marine organisms are rich in natural macrolides, and some of these, including chalcomycin, may be used in the future in the treatment of bacterial and fungal infections . Marine macrolides can also be potential drugs applicable against pathogens resistant to currently known antibiotics .

properties

IUPAC Name

(6E,14E)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGADJPDTCIJLO-JASOSIDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C(C(O1)OC2C(CC(C(=O)/C=C/C3C(O3)C(C(OC(=O)/C=C/C2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20283-48-1
Record name CHALCOMYCIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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